5-Bromo-2-furaldehyde is a bifunctional furanic building block featuring an electrophilic aldehyde group at the C2 position and a reactive bromine atom at the C5 position . This dual functionality makes it a highly versatile precursor for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. In industrial and laboratory procurement, it is primarily valued for its role in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Stille, and Negishi couplings—as well as condensation reactions. It typically presents as a pale yellow to brown low-melting solid or liquid, requiring standard refrigerated storage (2-8 °C) to maintain its 97%+ assay purity over time . Its precise substitution pattern eliminates the need for harsh, unselective direct halogenation or multi-step C-H activation of furfural, streamlining synthetic workflows.
Substituting 5-bromo-2-furaldehyde with unhalogenated furfural or alternative halofurfurals severely impacts synthetic efficiency and scalability. Unsubstituted furfural requires direct C-H arylation—which often demands elevated temperatures, specialized catalysts, and yields moderate results—or multi-step Vilsmeier-Haack formylation of pre-arylated furans . Conversely, while 5-iodo-2-furaldehyde exhibits higher inherent reactivity (with a polarographic reduction potential of -0.94 V compared to -1.48 V for the bromo analog), it is significantly more prone to photolytic and thermal degradation, complicating bulk storage and handling [1]. Furthermore, 5-chloro-2-furaldehyde possesses a stronger carbon-halogen bond that resists oxidative addition by standard palladium catalysts, necessitating expensive, highly active ligands. Thus, the bromo derivative occupies the optimal thermodynamic and kinetic sweet spot for reproducible, high-yield cross-coupling .
In the synthesis of 5-aryl-2-furaldehydes, utilizing 5-bromo-2-furaldehyde as the electrophilic partner in Suzuki-Miyaura cross-couplings with arylboronic acids consistently delivers excellent yields under mild conditions (e.g., Pd(PPh3)4, K2CO3, toluene/water). In contrast, utilizing unhalogenated furfural via direct C-H arylation or Meerwein arylation typically results in moderate yields and requires careful optimization of catalytic conditions and higher temperatures . The pre-installed bromine atom bypasses the high activation energy of the furan C-H bond, enabling predictable and scalable C-C bond formation.
| Evidence Dimension | Synthetic yield and condition severity for 5-arylation |
| Target Compound Data | Excellent yields under mild conditions (e.g., 80-100 °C) |
| Comparator Or Baseline | Furfural (moderate yields, requires harsh C-H activation or multi-step pre-functionalization) |
| Quantified Difference | Significant reduction in step count and condition severity with higher overall yield |
| Conditions | Pd-catalyzed cross-coupling vs. Meerwein/C-H arylation |
Procuring the pre-brominated building block dramatically reduces process time, catalyst costs, and optimization efforts in library synthesis.
The stability of halofurfurals is directly linked to their electrochemical reduction potentials. Polarographic analysis in methanol reveals that 5-bromo-2-furaldehyde possesses a half-wave potential (E1/2) of -1.48 V, whereas 5-iodo-2-furaldehyde is reduced much more easily at -0.94 V [1]. This 0.54 V difference indicates that while the iodo derivative is highly reactive (e.g., in photochemical arylations), it is concomitantly more susceptible to degradation via light and heat [1]. The bromo analog provides sufficient reactivity for standard Negishi and Suzuki couplings while maintaining superior bench stability for bulk procurement and storage.
| Evidence Dimension | Polarographic half-wave reduction potential (E1/2) |
| Target Compound Data | -1.48 V |
| Comparator Or Baseline | 5-Iodo-2-furaldehyde (-0.94 V) |
| Quantified Difference | 0.54 V greater stability against reduction |
| Conditions | Polarographic spectra in MeOH with tetrabutylammonium iodide |
Buyers must balance reactivity with shelf-life; the bromo analog offers the optimal stability-reactivity profile for standard laboratory and industrial handling.
5-Bromo-2-furaldehyde serves as a highly efficient bifunctional reagent in the one-step arylation of complex heteroarenes. For example, in Negishi cross-coupling reactions with organozinc derivatives, it successfully couples to form highly substituted N-heteroaromatics in good yields under mild conditions [1]. The presence of the aldehyde group remains intact during the Pd-catalyzed C-C bond formation at the C5 position, allowing for subsequent downstream modifications (e.g., Schiff base formation or reductive amination) [1]. A non-halogenated furaldehyde cannot undergo this direct coupling, and a non-formylated bromofuran would require a subsequent, often low-yielding formylation step.
| Evidence Dimension | Step-economy in bifunctional scaffold synthesis |
| Target Compound Data | Single-step coupling with intact aldehyde retention |
| Comparator Or Baseline | Unsubstituted furan or simple bromofuran (requires 2+ steps for dual functionalization) |
| Quantified Difference | Elimination of at least one synthetic step (formylation or halogenation) |
| Conditions | Pd-catalyzed Negishi cross-coupling with organozinc reagents |
Procuring a bifunctional precursor with orthogonal reactivity streamlines the synthesis of active pharmaceutical ingredients (APIs) and reduces overall manufacturing costs.
5-Bromo-2-furaldehyde is uniquely suited for the synthesis of symmetrical and asymmetrical bifurans, such as 5,5′-diformyl-2,2′-difuran. Intermolecular photochemical coupling of 2-furfural and 5-bromo-2-furaldehyde in acetonitrile, treated with polyvinylpyridine powder and UV irradiation, yields the coupled difuran product efficiently [1]. Attempting this coupling without the specific halogenated activation at the C5 position, or using simple hydrocarbon solvents, results in low yields [1]. The bromine acts as a specific leaving group in the transient exciplex intermediate, driving the C-C bond formation between the two furan rings.
| Evidence Dimension | Yield of 5,5′-diformyl-2,2′-difuran via intermolecular coupling |
| Target Compound Data | Good yields under optimized photochemical conditions |
| Comparator Or Baseline | Unhalogenated furfural mixtures (low to no yield without halogen activation) |
| Quantified Difference | Enables the specific cross-coupling pathway |
| Conditions | UV irradiation in acetonitrile with polyvinylpyridine powder |
For materials science applications requiring conjugated furanic polymers or oligomers, this specific brominated precursor is essential for high-yielding chain extension.
Ideal for the rapid generation of 5-aryl-2-furaldehyde libraries via high-throughput Suzuki-Miyaura cross-coupling, avoiding the harsh conditions and moderate yields associated with the direct C-H arylation of unsubstituted furfural .
Highly suited for condensation with amines (e.g., 1,2,4-triazoles) to form stable Schiff base ligands for transition metal complexes, where the C5 bromine provides an essential handle for further structural tuning and cross-coupling[1].
Essential precursor for the synthesis of bifurans (e.g., 5,5′-diformyl-2,2′-difuran) and extended conjugated furanic polymers used in organic electronics, leveraging its specific photochemical coupling reactivity [2].
The optimal choice for one-step Negishi coupling with organozinc reagents to build substituted pyrrolo-pyrimidines or carbazoles, maintaining the aldehyde group for subsequent functionalization [3].
Irritant